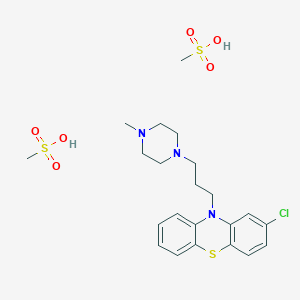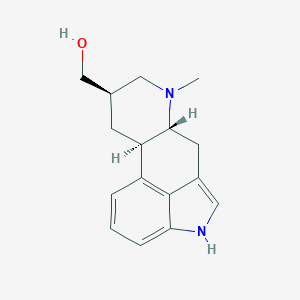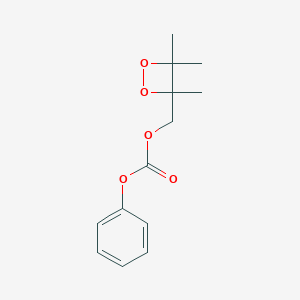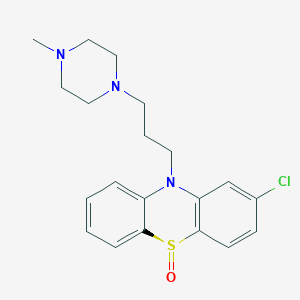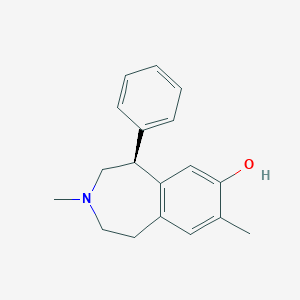
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. It has gained significant interest in the scientific community due to its potential therapeutic benefits. This compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The exact mechanism of action of ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters such as serotonin and dopamine. It may also act on other signaling pathways involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, studies have suggested that it may have anti-cancer effects by inducing cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in lab experiments is its potential therapeutic benefits. It may be useful in studying the mechanisms underlying depression, anxiety, inflammation, and cancer. However, one limitation is that the compound is relatively complex to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to understand its mechanism of action and efficacy in clinical trials. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. Future studies may investigate its effects on various signaling pathways involved in inflammation and cancer. Additionally, research may focus on improving the synthesis method for ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol to make it more accessible for research purposes.
Conclusion:
((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound with potential therapeutic benefits. It has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research. While there is still much to learn about this compound, it holds promise as a potential treatment for depression, anxiety, inflammation, and cancer.
Métodos De Síntesis
The synthesis of ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation reaction between 3,4-dihydro-2H-1,3-benzazepin-7-ol and 3,4-dimethylbenzaldehyde. This reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been studied for its effects on the central nervous system, particularly its potential as an antidepressant and anxiolytic agent. Studies have also investigated its potential as an anti-inflammatory and anti-cancer agent.
Propiedades
Número CAS |
105301-42-6 |
|---|---|
Nombre del producto |
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m0/s1 |
Clave InChI |
VIIFGDUCRDGNRG-KRWDZBQOSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1O)[C@@H](CN(CC2)C)C3=CC=CC=C3 |
SMILES |
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




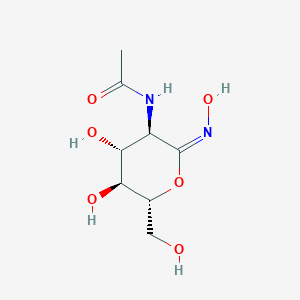
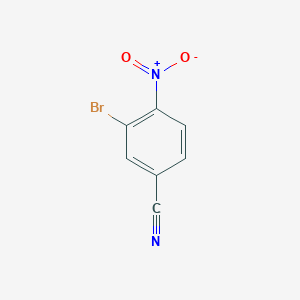
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
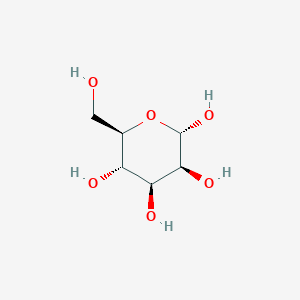
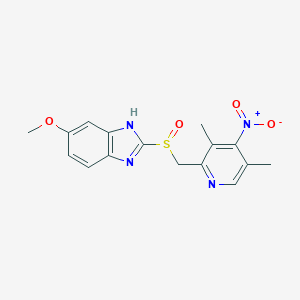
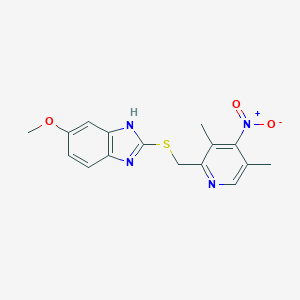

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
